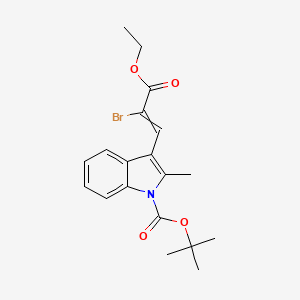

Tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-methylindole-1-carboxylate

Description

Tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-methylindole-1-carboxylate is a brominated indole derivative featuring a tert-butyl carboxylate group at the 1-position, a methyl substituent at the 2-position, and a functionalized propenyl chain (2-bromo-3-ethoxy-3-oxo) at the 3-position of the indole core. This compound belongs to a class of heterocyclic molecules widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The bromine atom and α,β-unsaturated ester moiety render it a reactive intermediate for cross-coupling reactions, nucleophilic substitutions, or cycloadditions, enabling further functionalization .

Properties

Molecular Formula |

C19H22BrNO4 |

|---|---|

Molecular Weight |

408.3 g/mol |

IUPAC Name |

tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-methylindole-1-carboxylate |

InChI |

InChI=1S/C19H22BrNO4/c1-6-24-17(22)15(20)11-14-12(2)21(18(23)25-19(3,4)5)16-10-8-7-9-13(14)16/h7-11H,6H2,1-5H3 |

InChI Key |

DFNOQBJMXWGUHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

Introduction of the Boc Protecting Group: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Bromination: The ethoxycarbonylvinyl group is introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Final Coupling: The bromo-substituted ethoxycarbonylvinyl group is coupled to the Boc-protected indole core under appropriate conditions.

Industrial Production Methods

Industrial production methods for N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The ethoxycarbonylvinyl group can be involved in coupling reactions with other organic molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-methylindole-1-carboxylate is a complex molecule with a specific combination of functional groups (bromo and ethoxy), potentially leading to unique biological activities not present in simpler indole derivatives. Its complex structure allows for diverse reactivity patterns, which can be utilized in synthetic and medicinal chemistry. Preliminary studies suggest promising biological activities.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. These reactions are significant for synthesizing various derivatives with potentially enhanced biological properties.

Potential Applications

This compound can be utilized in various fields. Interaction studies often focus on its binding affinity with specific biological targets like enzymes or receptors. These studies help clarify its mechanism of action and potential therapeutic applications, which are critical for understanding its efficacy and safety profile in therapeutic contexts.

Structural Similarities

this compound shares structural similarities with several other compounds:

| Compound Name | Key Features |

|---|---|

| Tert-butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)indole-1-carboxylate | Contains a chloro group instead of bromo, affecting reactivity |

| 2-Bromo-3-methyl-indole | Simpler indole derivative with potential biological activity |

| 5-Bromoindole | A common indole derivative used in medicinal chemistry |

Mechanism of Action

The mechanism of action of N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through its indole core and functional groups. These interactions can modulate biological pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

*Note: Data for the target compound are extrapolated from analogous brominated indoles.

Table 2: Solubility and Stability

| Compound | Solubility in DMSO (mg/mL) | Stability (RT, air) |

|---|---|---|

| Target Compound | >50 | Stable for 1 week |

| tert-Butyl 2-phenyl analogue | ~30 | Stable for 2 weeks |

| tert-Butyl 3-bromo-2-formyl | >100 | Degrades (oxidation) |

Biological Activity

Tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-methylindole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the indole family, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 365.22 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, which can enhance its bioavailability and interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines. Research highlighted that such compounds can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study:

In a study involving human breast cancer cells (MCF-7), a related indole derivative demonstrated an IC50 value of 12 µM, indicating effective inhibition of cell viability at this concentration. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. This compound showed promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory effects of indole derivatives have been widely studied. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Research Findings:

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in cytokine levels compared to untreated controls, demonstrating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.